

# An In-depth Technical Guide to the Physicochemical Properties of N4-Acetylsulfamethoxazole

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## Compound of Interest

Compound Name: N4-Acetylsulfamethoxazole

Cat. No.: B027328

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## Introduction

**N4-Acetylsulfamethoxazole** is the primary metabolite of the widely used sulfonamide antibiotic, sulfamethoxazole. As a key component in the pharmacokinetic and metabolic profile of the parent drug, a thorough understanding of its physicochemical properties is essential for research in drug metabolism, toxicology, and pharmacology. This technical guide provides a comprehensive overview of the core physicochemical characteristics of **N4-Acetylsulfamethoxazole**, detailed experimental protocols for their determination, and visual representations of its metabolic pathway and analytical workflow.

## Core Physicochemical Properties

The following table summarizes the key physicochemical properties of **N4-Acetylsulfamethoxazole**, providing a consolidated reference for researchers.

Property	Value
IUPAC Name	N-[4-[N-(5-Methylisoxazol-3-yl)sulfamoyl]phenyl]acetamide
Synonyms	Acetylsulfamethoxazole, N-Acetyl Sulfamethoxazole
CAS Number	21312-10-7
Molecular Formula	C <sub>12</sub> H <sub>13</sub> N <sub>3</sub> O <sub>4</sub> S
Molecular Weight	295.31 g/mol
Appearance	White to light yellow crystalline powder.[1]
Melting Point	222-231 °C.[1][2][3]
Solubility	Insoluble in water.[4] Soluble in DMSO (≥30.1 mg/mL), ethanol (≥3.17 mg/mL with sonication), and dimethylformamide (DMF).[4][5]
logP (Octanol-Water)	0.86 (Predicted), 1.54 (Predicted).[6][7]
pKa (Strongest Acidic)	5.88 (Predicted).[7]
UV/Vis Spectroscopy	λ <sub>max</sub> at 208, 265 nm.[5]

## Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of **N4-Acetylsulfamethoxazole** are outlined below. These protocols are based on established pharmacopeial and chromatographic techniques.

### Melting Point Determination (Capillary Method)

This protocol is adapted from the USP General Chapter <741> for melting range determination.  
[2][8]

Apparatus:

- Melting point apparatus with a heating block and temperature control.

- Glass capillary tubes (sealed at one end).

#### Procedure:

- Sample Preparation: Ensure the **N4-Acetylsulfamethoxazole** sample is a fine, dry powder. If necessary, gently grind the crystals and dry them in a desiccator over silica gel for at least 16 hours.[\[8\]](#)
- Capillary Loading: Load the dry powder into a capillary tube by tapping the open end into the sample. Pack the powder into the sealed end by tapping the bottom of the tube on a hard surface to achieve a packed column of 2.5-3.5 mm.[\[2\]](#)
- Measurement:
  - Place the loaded capillary into the heating block of the melting point apparatus.
  - Set the initial temperature to approximately 10°C below the expected melting point.
  - Begin heating at a rate of 1-2°C per minute.[\[8\]](#)
  - Record the temperature at which the substance first begins to melt (onset) and the temperature at which it becomes completely liquid (clear point). The range between these two temperatures is the melting range.

## Solubility Determination

This protocol follows a tiered approach to determine the solubility of **N4-Acetylsulfamethoxazole** in various solvents.

#### Materials:

- **N4-Acetylsulfamethoxazole**
- Solvents: Water, Ethanol, Dimethyl sulfoxide (DMSO)
- Vortex mixer
- Water bath sonicator

- Analytical balance and glassware

Procedure:

- Initial Screening (e.g., in DMSO):
  - Weigh a precise amount of **N4-Acetylsulfamethoxazole** (e.g., 30 mg) into a glass vial.
  - Add a small, measured volume of DMSO (e.g., 1 mL).
  - Vortex the mixture for 1-2 minutes.[\[9\]](#)
  - If the solid is not fully dissolved, use a water bath sonicator for up to 5 minutes.[\[9\]](#)
  - If necessary, warm the solution to 37°C for a short period.[\[9\]](#)
  - Visually inspect the solution for any undissolved particles against a dark background. If the solution is clear, the substance is soluble at that concentration.
- Quantitative Determination:
  - Prepare a series of vials with a fixed amount of **N4-Acetylsulfamethoxazole**.
  - Add increasing volumes of the chosen solvent to each vial.
  - Follow the agitation steps (vortex, sonication) as described above.
  - The concentration of the first vial in the series that shows complete dissolution is recorded as the approximate solubility.

## logP (Octanol-Water Partition Coefficient) Determination by RP-HPLC

This method correlates the retention time of a compound on a reverse-phase (RP) HPLC column with its lipophilicity.[\[4\]](#)

Apparatus and Reagents:

- HPLC system with a UV detector and a C18 column.
- Mobile Phase: Acetonitrile and a suitable aqueous buffer (e.g., phosphate buffer at pH 7.4), prepared in various ratios.
- 1-Octanol
- **N4-Acetylsulfamethoxazole** standard solution.
- A series of reference compounds with known logP values.

#### Procedure:

- System Preparation: Equilibrate the C18 column with the chosen mobile phase composition.
- Standard and Sample Analysis:
  - Inject the **N4-Acetylsulfamethoxazole** solution and record the retention time ( $t_R$ ).
  - Inject each of the reference compounds and record their respective retention times.
- Calculation:
  - Calculate the retention factor ( $k$ ) for each compound using the formula:  $k = (t_R - t_0) / t_0$ , where  $t_0$  is the column dead time.
  - Plot  $\log(k)$  versus the known logP values for the reference compounds to generate a calibration curve.
  - Determine the  $\log(k)$  for **N4-Acetylsulfamethoxazole** and use the calibration curve to extrapolate its logP value.[\[4\]](#)

## pKa Determination by Potentiometric Titration

This is a classic method for determining the acid dissociation constant.[\[10\]](#)

#### Apparatus:

- pH meter with a combined pH electrode.

- Automated titrator or a burette.
- Standardized solution of a strong base (e.g., 0.1 M NaOH).
- Beaker and magnetic stirrer.

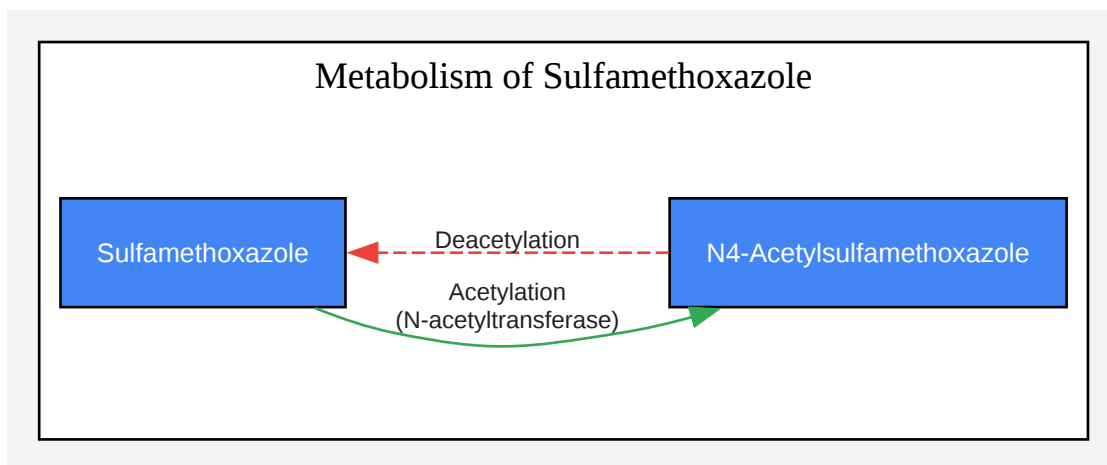
#### Procedure:

- Sample Preparation: Dissolve a precisely weighed amount of **N4-Acetylsulfamethoxazole** in a suitable co-solvent/water mixture (due to its low aqueous solubility).
- Titration:
  - Immerse the pH electrode in the sample solution and stir gently.
  - Add the standardized NaOH solution in small, precise increments.
  - Record the pH of the solution after each addition, allowing the reading to stabilize.
- Data Analysis:
  - Plot the measured pH versus the volume of NaOH added. This will generate a titration curve.
  - The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized. This point corresponds to the inflection point of the sigmoid-shaped titration curve.[\[10\]](#)

## Key Pathways and Workflows

### Metabolic Pathway of Sulfamethoxazole

**N4-Acetylsulfamethoxazole** is the major metabolite of sulfamethoxazole, formed primarily in the liver through acetylation. This process is a key determinant of the drug's clearance and can be influenced by an individual's genetic makeup, specifically their N-acetyltransferase (NAT) enzyme phenotype. The reaction is also potentially reversible through deacetylation.



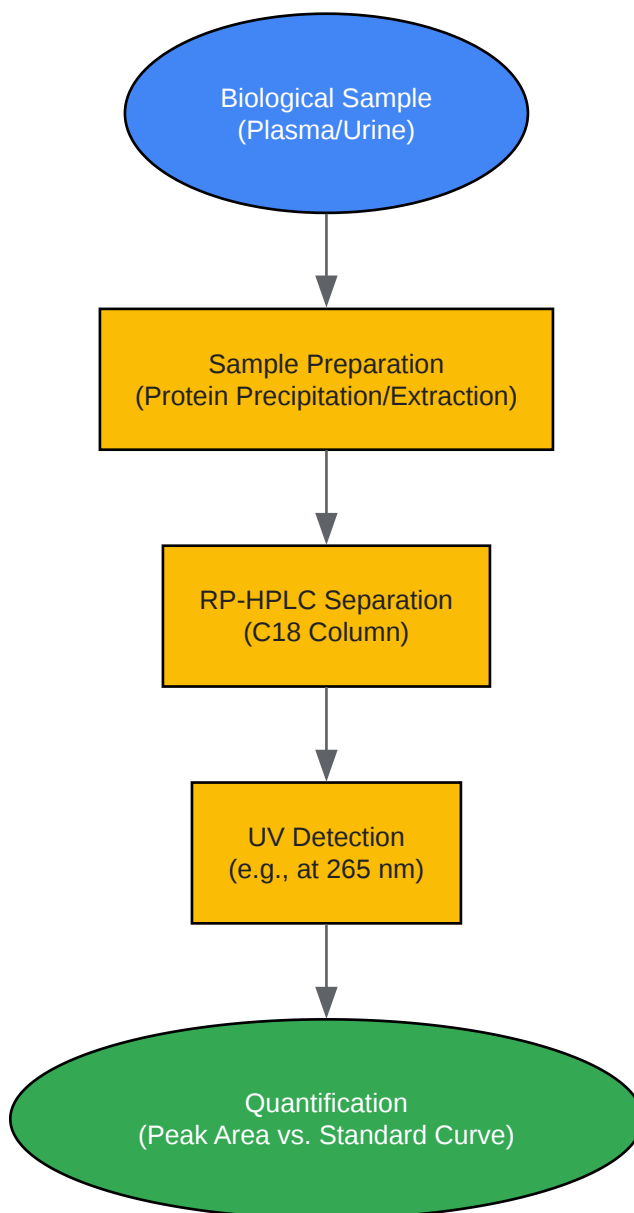
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Metabolic conversion of Sulfamethoxazole to **N4-Acetylsulfamethoxazole**.

## Analytical Workflow for Quantification in Biological Fluids

The quantification of **N4-Acetylsulfamethoxazole** in biological matrices like plasma or urine is crucial for pharmacokinetic studies. A common analytical approach involves sample preparation followed by reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection.<sup>[3][11][12]</sup>

## Analytical Workflow for N4-Acetylsulfamethoxazole



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A typical workflow for analyzing **N4-Acetylsulfamethoxazole**.

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